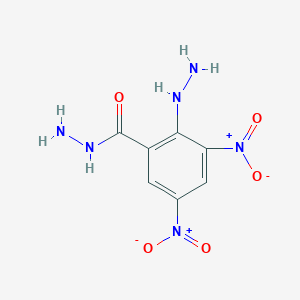

2-Hydrazinyl-3,5-dinitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinyl-3,5-dinitrobenzohydrazide, commonly known as DNPH, is a chemical compound used in scientific research for various purposes. DNPH is a yellow to orange crystalline powder that is slightly soluble in water and soluble in organic solvents. It is a reagent used in analytical chemistry to detect the presence of carbonyl compounds in a sample. DNPH reacts with carbonyl compounds to form a derivative that can be easily measured using spectrophotometry.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

- Reagent for Carbonyl Groups: 3,5-Dinitrobenzoic hydrazide, a related compound, has been synthesized and used as a new reagent for the carbonyl group, reacting readily with various aldehydes and ketones for the preparation of characteristic derivatives of these substances (Kuznetsov, Komarova, & Safronova, 1963).

Analytical Chemistry Applications

- Precolumn Derivatization Reagent: A unique acid hydrazide, characterized by a benzothiazole structure conjugated to an oxazoline moiety, has been synthesized and examined as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), allowing rapid assays with satisfactory separability and sensitivity (Saito et al., 1995).

Pharmacology and Medicinal Chemistry Applications

- Antimicrobial Agents: Synthesis of formazans from Mannich bases as antimicrobial agents has been explored, showing moderate activity against bacterial and fungal strains, highlighting the potential use of hydrazide derivatives in antimicrobial research (Sah et al., 2014).

Materials Science Applications

- High-Energy Materials: The creation of energetic salts based on hydrazide derivatives for use as explosives or propellants is an emerging field, demonstrating the versatility of these compounds in synthesizing high-performance energetic materials with desirable detonation properties (Zhang et al., 2016).

Molecular Recognition and Supramolecular Chemistry

- Saccharide Recognition: The synthesis and characterization of hydrogen bonding-driven hydrazide foldamers for the recognition of alkyl saccharides in chloroform have been documented, showcasing the application of hydrazide derivatives in molecular recognition and supramolecular chemistry (Hou et al., 2004).

Propiedades

IUPAC Name |

2-hydrazinyl-3,5-dinitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O5/c8-10-6-4(7(14)11-9)1-3(12(15)16)2-5(6)13(17)18/h1-2,10H,8-9H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDHDRAEQSDWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)NN)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)

![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)